
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol is a unique organosilicon compound characterized by its multiple methyl groups attached to a hexasilinane backbone
准备方法
The synthesis of 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol typically involves the reaction of hexasilinane derivatives with methylating agents under controlled conditions. Industrial production methods may include:
Hydrosilylation: This process involves the addition of silicon-hydrogen bonds to unsaturated organic compounds in the presence of a catalyst.
Grignard Reaction: This method uses Grignard reagents to introduce methyl groups into the hexasilinane structure.
Direct Methylation: Utilizing methyl iodide or similar reagents to achieve the desired methylation.
化学反应分析
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides, producing substituted silanes.
科学研究应用
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and low surface energy.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用机制
The mechanism by which 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and silicon atoms allow it to engage in hydrophobic interactions and form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
相似化合物的比较
1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol can be compared with other organosilicon compounds, such as:
Hexamethyldisiloxane: Known for its use in coatings and sealants, but with fewer methyl groups.
Octamethylcyclotetrasiloxane: Commonly used in personal care products, but with a cyclic structure.
Trimethylsilanol: Used in surface treatments, but with a simpler structure.
The uniqueness of this compound lies in its highly methylated hexasilinane backbone, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
170168-96-4 |
|---|---|
分子式 |
C10H32O2Si6 |
分子量 |
352.87 g/mol |
IUPAC 名称 |
1,3-dihydroxy-1,2,2,3,4,4,5,5,6,6-decamethylhexasilinane |
InChI |
InChI=1S/C10H32O2Si6/c1-13(2)14(3,4)17(9,11)16(7,8)18(10,12)15(13,5)6/h11-12H,1-10H3 |
InChI 键 |
NROAHHGLQRLLNE-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)O)(C)C)(C)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




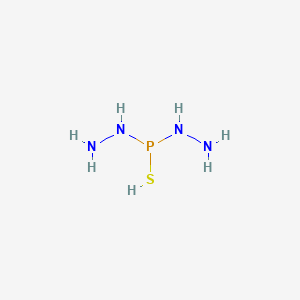
methanone](/img/structure/B12555267.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
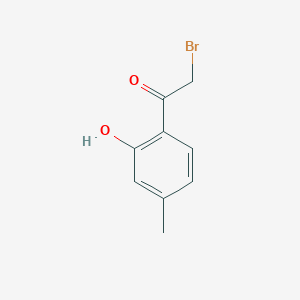
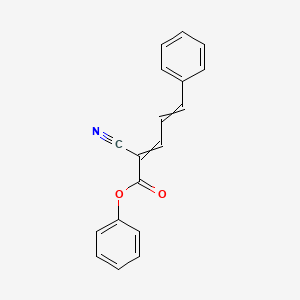
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
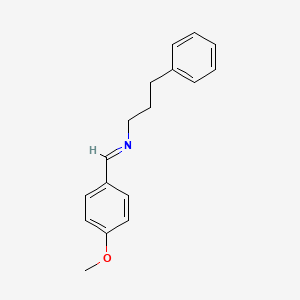
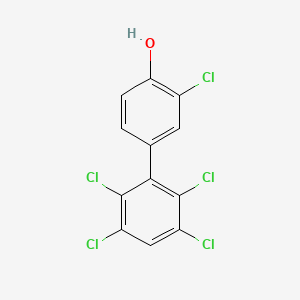

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
